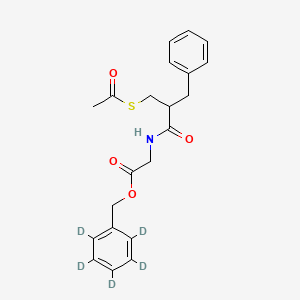
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the study of polycyclic aromatic hydrocarbons.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Medicine: Investigated for its potential effects on human health, particularly in the context of carcinogenicity and mutagenicity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to DNA and proteins, potentially causing mutations and other cellular changes. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of DNA adducts .
Vergleich Mit ähnlichen Verbindungen
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene can be compared with other polycyclic aromatic hydrocarbons, such as:
Benzo[a]pyrene: Known for its carcinogenic properties and widely studied in environmental and health sciences.
Dibenz[a,h]anthracene: Another polycyclic aromatic hydrocarbon with similar chemical properties and biological effects.
Chrysene: A less potent but structurally similar compound used in various research applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
(3-methoxy-11,12-dihydrobenzo[b]pyren-6-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-13(24)26-23-17-6-4-3-5-15(17)16-9-7-14-8-12-20(25-2)18-10-11-19(23)22(16)21(14)18/h3-6,8,10-12H,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDRHXVWRASEGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=C(C=CC4=C3C2=C(CC4)C5=CC=CC=C51)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)






![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)


